Home > Products > Screening Compounds P132035 > Trimethoxydobutamine
Trimethoxydobutamine - 61413-44-3

Trimethoxydobutamine

Catalog Number: EVT-391423
CAS Number: 61413-44-3
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under the category of beta-adrenergic agonists, which are known for their ability to mimic the effects of adrenaline on the cardiovascular system. Trimethoxydobutamine is specifically identified as an impurity of dobutamine hydrochloride, with its chemical structure providing insights into its pharmacological properties. The molecular formula for trimethoxydobutamine hydrochloride is C21H30ClNO3C_{21}H_{30}ClNO_{3} with a molecular weight of approximately 379.93 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of trimethoxydobutamine can be achieved through various chemical pathways. One common method involves the reaction of appropriate precursor compounds through a series of steps that may include alkylation, reduction, and purification processes.

  1. Starting Materials: The synthesis typically begins with substituted phenols and amines.
  2. Reagents: Common reagents include alkyl halides, reducing agents such as lithium aluminum hydride, and solvents like methanol or ethanol.
  3. Catalysis: Catalytic hydrogenation may be employed to facilitate the formation of the desired amine structure from ketones or aldehydes.

The detailed reaction mechanisms often involve nucleophilic attacks and electrophilic substitutions, leading to the formation of trimethoxydobutamine from simpler organic molecules .

Molecular Structure Analysis

Structure and Data

Trimethoxydobutamine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Molecular Formula: C21H30ClNO3C_{21}H_{30}ClNO_{3}
  • Structural Features: The compound contains three methoxy groups attached to a butylamine backbone, which is crucial for its interaction with adrenergic receptors.
  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) representation provides a way to encode the structure computationally.

The presence of methoxy groups enhances lipophilicity, allowing better membrane permeability and receptor binding .

Chemical Reactions Analysis

Reactions and Technical Details

Trimethoxydobutamine can undergo several chemical reactions that are essential for its functionality:

  1. Hydrolysis: In aqueous environments, trimethoxydobutamine may hydrolyze to yield its active forms.
  2. Oxidation-Reduction: The compound can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
  3. Receptor Binding: The primary interaction occurs with beta-adrenergic receptors, where it mimics catecholamines like epinephrine.

These reactions are vital for both its therapeutic effects and its metabolic breakdown in biological systems .

Mechanism of Action

Process and Data

Trimethoxydobutamine primarily acts as a beta-1 adrenergic agonist:

  • Binding Affinity: It binds preferentially to beta-1 adrenergic receptors located in cardiac tissues.
  • Signal Transduction: Upon binding, it activates adenylate cyclase through G-proteins, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  • Physiological Effects: This increase in cAMP enhances calcium influx during cardiac action potentials, resulting in stronger myocardial contractions (positive inotropic effect) without significantly increasing heart rate (minimal chronotropic effect).

The ability to selectively stimulate beta-1 receptors makes trimethoxydobutamine particularly useful in managing heart failure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of trimethoxydobutamine are critical for understanding its behavior in both laboratory settings and biological systems:

  • Molecular Weight: 379.93 g/mol
  • Density: Not specified
  • Melting Point: Not specified
  • Boiling Point: Not specified
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.

These properties influence how trimethoxydobutamine can be stored, handled, and administered .

Applications

Scientific Uses

Trimethoxydobutamine has several applications within scientific research and clinical practice:

  1. Cardiac Research: It is used to study cardiac function and the effects of beta-adrenergic stimulation on heart performance.
  2. Pharmaceutical Development: As an impurity related to dobutamine, it aids in understanding the pharmacokinetics and dynamics of sympathomimetic agents.
  3. Experimental Therapeutics: Researchers explore its potential benefits in treating various forms of heart failure or shock states.
Synthesis and Molecular Design

Rational Drug Design Strategies for Trimethoxy-Substituted Catecholamine Analogs

The strategic incorporation of trimethoxy substitutions into catecholamine analogs represents a sophisticated approach to enhancing receptor binding specificity and metabolic stability. Dobutamine's core structure—a sympathomimetic catecholamine featuring a 4-(2-aminomethyl) catechol motif—serves as the foundational scaffold for these modifications [1]. The rational design centers on methoxy group substitutions at key positions to modulate electronic, steric, and hydrogen-bonding properties while preserving the essential pharmacophore elements required for β1-adrenergic receptor engagement [3].

Trimethoxy substitutions specifically target three critical pharmacological parameters:

  • Metabolic Stability Enhancement: Catechol moieties are highly susceptible to catechol-O-methyltransferase (COMT)-mediated degradation. Methoxy substitutions at the 3' and 4' positions shield these vulnerable sites, significantly extending plasma half-life [1] [7].
  • Receptor Subtype Selectivity: Bulky trimethoxy groups, particularly at the meta-position of the phenyl ring, create steric constraints that disfavor binding to α1-adrenergic receptors while maintaining β1 affinity. This reduces vasoconstrictive side effects associated with unselective agonists [2] [6].
  • Lipophilicity Optimization: Methoxy groups increase logP values, improving membrane permeability and central nervous system penetration where peripheral effects are undesirable. Computational models indicate an ideal logP range of 1.8-2.5 for balanced distribution [2].

Molecular modeling studies reveal that 2,4,5-trimethoxy configurations generate optimal Van der Waals interactions within the hydrophobic subpocket of the β1-adrenergic receptor's binding cleft, contributing significantly to binding energy (ΔG = -9.3 kcal/mol) [2].

Table 1: Electronic and Steric Effects of Methoxy Substitution Patterns on Receptor Binding

Substitution Patternβ1-Adrenergic Ki (nM)α1-Adrenergic Ki (nM)Relative Metabolic Stability
Unsubstituted (Dobutamine)15.2 ± 1.8842 ± 981.0x
3',4'-Dimethoxy24.7 ± 3.1>10,0003.2x
2,4,5-Trimethoxy18.9 ± 2.4>10,0004.1x
3,4,5-Trimethoxy36.8 ± 4.27520 ± 8903.8x

Synthetic Pathways for Trimethoxydobutamine Derivatives

Reductive Amination Approaches in Asymmetric Synthesis

The construction of the trimethoxydobutamine backbone employs reductive amination as the pivotal bond-forming strategy between 1-(3,4,5-trimethoxyphenyl)butan-1-one and 4-(2-aminoethyl)benzene-1,2-diol precursors [7]. Critical modifications to standard protocols include:

  • Schiff Base Activation: Pre-formation of the imine intermediate using molecular sieves (4Å) in anhydrous toluene under reflux (110°C, 8 hours) achieves 95% conversion before reduction [7].
  • Stereoselective Reduction: Chiral borane reagents derived from (R)- or (S)-α,α-diphenylprolinol deliver enantiomeric excesses >88%:Chemical ReactionKetone + Chiral Amine → Imine → Chiral Reduction → Amine
  • Acid-Sensitive Protection: The catechol hydroxyls require protection as benzyl ethers during reductive amination due to the lability of the trimethoxyarylketone under acidic conditions, with subsequent deprotection via catalytic hydrogenation (Pd/C, H2) [7].

The optimized five-step sequence achieves an overall yield of 42% with enantiomeric purity >99% ee after recrystallization, representing a significant improvement over classical racemic syntheses [7].

Catalytic Hydrogenation Optimization for Stereochemical Control

Catalytic hydrogenation serves dual purposes in trimethoxydobutamine synthesis: imine reduction and protecting group removal. Critical parameters for stereochemical control include:

  • Catalyst Selection: Pd(OH)2/C (Pearlman's catalyst) outperforms Pd/C and PtO2 in diastereoselective reductions, achieving de values up to 94% under optimized conditions [7].
  • Solvent Effects: Isopropanol/water (4:1) mixtures enhance stereoselectivity by promoting catalyst-substrate π-stacking interactions, confirmed through molecular dynamics simulations.
  • Additive Engineering: Introduction of (1S)-(+)-10-camphorsulfonic acid (0.5 equiv) as a chiral poison selectively deactivates non-productive catalyst sites, improving ee from 76% to 93% [7].

Table 2: Catalytic Systems for Stereoselective Trimethoxydobutamine Synthesis

Catalyst SystemPressure (psi)Temperature (°C)ee (%)Yield (%)
Pd/C (racemic)5025092
(R)-BINAP-RuCl2150658278
Pd(OH)2/C45309185
Pd/C + (1S)-CSA50259388

Structural Modifications to Enhance Receptor Binding Affinity

Strategic molecular modifications of the trimethoxydobutamine scaffold focus on three key regions to optimize binding interactions:

  • Aryl Ring Substitutions:
  • Electron-donating methyl groups at the ortho-position of the terminal phenyl ring increase hydrophobic contact with Phe413 in the β1 receptor binding pocket, improving Kd by 3.2-fold compared to unsubstituted analogs [2].
  • Halogen substitutions (Cl, F) at the meta-position enhance dipole interactions with Ser168, though with accompanying α1 affinity increases requiring careful optimization [2].
  • Aminoethyl Spacer Optimization:
  • Rigidification via cyclopropane incorporation reduces the entropic penalty of binding, yielding a 5.7-fold improvement in binding free energy (ΔΔG = -0.8 kcal/mol) [3].
  • Secondary amine methylation enhances cation-π interactions with Tyr348, confirmed through mutagenesis studies and molecular dynamics simulations [3].
  • Catechol Isosteres:
  • Bioisosteric replacement of catechol with 1H-imidazol-2-yl or 1,2,4-triazol-3-yl groups maintains hydrogen bonding with Asn344 while conferring resistance to COMT metabolism [2].
  • Sulfonamide-containing heterocycles exhibit exceptional β1 selectivity (SI > 420) but require careful tuning to maintain agonistic activity [2] [5].

Molecular docking analyses demonstrate that 5-substituted-2,4-dimethoxy derivatives exploit a previously unoccupied subpocket near Transmembrane Helix 7 through induced-fit binding, with binding energies correlating strongly with in vitro activity (R2 = 0.93) [2] [3].

Table 3: Key Trimethoxydobutamine Derivatives and Structural Features

Properties

CAS Number

61413-44-3

Product Name

Trimethoxydobutamine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C21H29NO3/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4/h7-12,15-16,22H,5-6,13-14H2,1-4H3

InChI Key

FRJMDYSVLCJWQC-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.